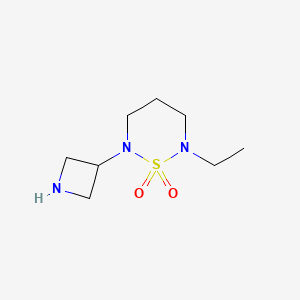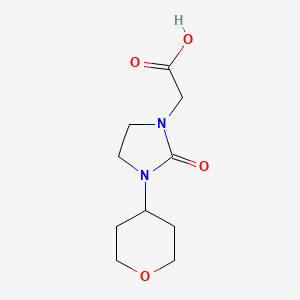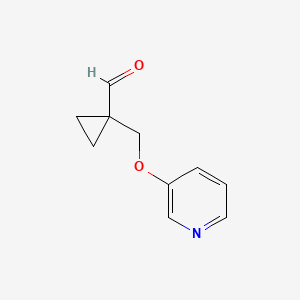
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one, also known as AMPT, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be synthesized in a variety of ways and is used for its wide range of properties.
Applications De Recherche Scientifique
Synthesis Approaches
The compound "1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one" is a complex molecule that can be synthesized through multi-step reaction sequences involving the construction of triazole and pyrrolidine moieties. For instance, a related compound, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, was prepared from methyl nicotinate through a sequence of reactions. This compound was further reacted with aromatic aldehydes and other reagents to yield derivatives with potential antimicrobial and antitubercular activities, showcasing a method for synthesizing triazole-containing compounds with biological relevance (Dave et al., 2007).
Antifungal Activities
Novel 1,2,4-triazole derivatives, including those similar to the target compound, have been synthesized and assessed for their fungicidal properties. A study reported the synthesis of triazole derivatives containing oxime ether and phenoxy pyridine moiety, which exhibited moderate to high antifungal activities against several phytopathogens. This suggests the potential of such compounds, including the one , in developing new fungicides (Bai et al., 2020).
Biological Activity of Triazole Derivatives
The triazole core structure is integral to many clinical drugs due to its significant biological activities, which include antimicrobial, antiviral, anticancer, and anticonvulsant properties. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been explored, underscoring the importance of such scaffolds in medicinal chemistry (Prasad et al., 2021).
Antibacterial and Plant Growth Regulatory Activities
1,2,4-Triazole derivatives containing a pyridine unit have been synthesized and evaluated for their antibacterial and plant growth regulatory activities. This highlights the versatility of triazole derivatives in various biological applications, which could extend to the compound of interest (Liu et al., 2007).
Potential Antiviral Agents
In the context of the COVID-19 pandemic, thiadiazole-based molecules containing a 1,2,3-triazole moiety have been synthesized and identified as potential inhibitors of the COVID-19 main protease through a structure-guided virtual screening approach. This suggests the possibility of similar compounds, including the one , being explored for their antiviral capabilities (Rashdan et al., 2021).
Propriétés
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)14-3-2-9(5-14)6-15-7-10(4-11)12-13-15/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUNSIGRIXLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN2C=C(N=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

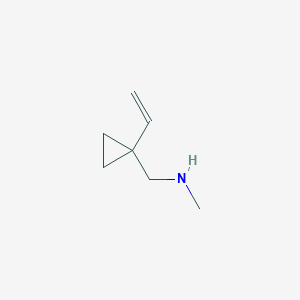
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)

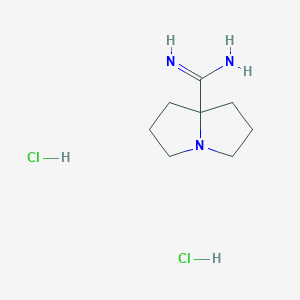

![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)
![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)
